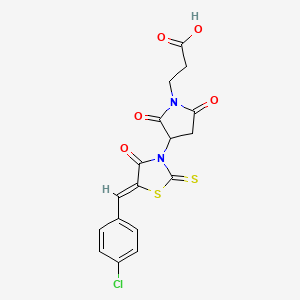

![molecular formula C20H22N2O4 B2926081 4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-57-9](/img/structure/B2926081.png)

4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as MMMPB or MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMMPB belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

A study focused on benzamide derivatives, including ones with methoxy substituents, highlighted their potential in inhibiting the acidic corrosion of mild steel. These compounds, through electrochemical and computational studies, demonstrated strong adsorption at metal/electrolyte interfaces, contributing to corrosion resistance. The presence of methoxy groups was found to enhance inhibition efficiency, suggesting that similar compounds could have applications in materials science and engineering for corrosion protection (Mishra et al., 2018).

Antimicrobial and Antioxidant Activities

Research on endophytic Streptomyces sp. led to the isolation of new benzamide compounds exhibiting antimicrobial and antioxidant activities. Such findings underscore the potential of benzamide derivatives in developing new antimicrobial agents and antioxidants, which could be pivotal in pharmaceutical research and the development of health products (Yang et al., 2015).

Neuropharmacology

Benzamide derivatives have also been explored for their neuropharmacological properties. For instance, YM-09151-2, a benzamide derivative, showed significant interaction with dopamine D2-type receptors, suggesting its potential as an antipsychotic agent. Such compounds may contribute to developing new treatments for psychiatric disorders by modulating dopamine pathways (Meltzer et al., 1983).

Antihyperglycemic Agents

Thiazolidine-2,4-dione derivatives of benzamide have been identified as new antihyperglycemic agents, demonstrating the versatility of benzamide compounds in therapeutic applications. These findings point towards the potential of benzamide derivatives in treating diabetes mellitus, showcasing the importance of such compounds in medicinal chemistry and drug development (Nomura et al., 1999).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and channels, contributing to their biological activities .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, contributing to their diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-16-9-6-14(7-10-16)20(24)21-15-8-11-18(26-2)17(13-15)22-12-4-3-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKCZRXNCYPNFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid](/img/structure/B2925999.png)

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2926010.png)

![1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2926013.png)

![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)

![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)